7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15609468
InChI: InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32)
SMILES:
Molecular Formula: C25H32N6O3
Molecular Weight: 464.6 g/mol

7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15609468

Molecular Formula: C25H32N6O3

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C25H32N6O3
Molecular Weight 464.6 g/mol
IUPAC Name 7-cyclohexyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32)
Standard InChI Key FMITZAHMHCAYEG-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCN5CCOCC5)C=C1

Introduction

The compound 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique tricyclic structure. It includes a cyclohexyl group, an imino group, and a morpholinyl side chain, contributing to its potential biological activities and chemical properties. The molecular formula of this compound is C_{25}H_{32}N_{6}O_{3}, with a molecular weight of 464.6 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methods are not widely documented in reliable sources, general approaches to synthesizing similar complex organic compounds often include:

  • Starting Materials: Precursors such as amines, aldehydes, and other heterocyclic compounds.

  • Reaction Conditions: Conditions may involve heating, use of catalysts, and specific solvents to facilitate reactions.

  • Purification Techniques: Techniques like chromatography are used to isolate and purify the final product.

Potential Applications

This compound, due to its unique structure and functional groups, has potential applications in various fields, including:

  • Pharmacology: It may interact with specific biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

  • Material Science: Its complex structure could be of interest for developing new materials with specific properties.

Comparison with Similar Compounds

Compounds like N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide share structural similarities and potential applications. These compounds highlight the importance of substituents in influencing chemical behavior and biological activity.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Groups
7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideC_{25}H_{32}N_{6}O_{3}464.6Cyclohexyl, imino, morpholinyl, carboxamide
N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideC_{25}H_{32}N_{6}O_{3}464.6Cyclohexyl, imino, morpholinyl, carboxamide
6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedNot specifiedImino, morpholinyl, carboxamide, phenylethyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator